1'-Hydroxy Bilastine

Pharmaceutical impurity profiling LC-MS method development Metabolite identification

Procure fully characterized 1'-Hydroxy Bilastine reference standard. This hydroxylated Bilastine impurity is essential for ANDA method validation and QC batch release. It is not interchangeable with other impurities (e.g., N-Oxide) due to distinct retention and MS behavior. Ensures ICH Q2(R2)/Q3A compliance.

Molecular Formula C₂₈H₃₇N₃O₄
Molecular Weight 479.61
CAS No. 1638785-23-5
Cat. No. B1144587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Hydroxy Bilastine
CAS1638785-23-5
Synonyms4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-α,α-dimethyl-benzeneacetic Acid
Molecular FormulaC₂₈H₃₇N₃O₄
Molecular Weight479.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Hydroxy Bilastine (CAS 1638785-23-5) Reference Standard for Bilastine API Impurity Control and Pharmacokinetic Research


1'-Hydroxy Bilastine (CAS 1638785-23-5, molecular formula C₂₈H₃₇N₃O₄, molecular weight 479.6 g/mol) is a hydroxylated metabolite and potential process-related impurity of bilastine, a second-generation, non-sedating histamine H₁ receptor antagonist used for allergic rhinoconjunctivitis and urticaria [1]. The compound bears a specific hydroxyl substitution at the 1' position of the parent bilastine structure (C₂₈H₃₇N₃O₃, MW 463.6 g/mol) [2]. It is primarily supplied as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of bilastine active pharmaceutical ingredient (API) [3]. No official pharmacopoeial monograph currently exists for bilastine or its impurities, placing the burden of impurity identification, synthesis, and control on individual manufacturers under ICH guidelines [4].

Why Bilastine Impurity Standards Cannot Be Interchanged: The Critical Case for 1'-Hydroxy Bilastine Reference Material


Bilastine impurity reference standards are not functionally interchangeable. The absence of an official pharmacopoeial monograph for bilastine means no standardized impurity profile exists [1]. Consequently, generic pharmaceutical manufacturers developing ANDA submissions must independently identify, synthesize, and characterize all potential process-related impurities and degradation products to establish their own specifications [2]. 1'-Hydroxy Bilastine differs structurally from other bilastine impurities—such as Bilastine N-Oxide (oxidation at benzimidazole nitrogen), methoxyethyl bilastine (O-methyl ether variant), and Bilastine Impurity 17 (hydroxyethyl substitution without 1'-hydroxyl)—each of which exhibits distinct chromatographic retention behavior, mass spectrometric fragmentation patterns, and stability profiles [3]. Substituting one impurity standard for another, or relying solely on the parent drug bilastine as a reference, compromises peak identification, method specificity, and ultimately regulatory compliance during method validation and batch release testing [4]. The quantitative evidence below establishes precisely why 1'-Hydroxy Bilastine reference material is non-substitutable in bilastine analytical workflows.

Quantitative Differentiation Evidence for 1'-Hydroxy Bilastine (CAS 1638785-23-5) Versus Comparator Impurities and Parent Drug


Molecular Weight Differentiation: 1'-Hydroxy Bilastine (+16 Da) Enables Specific MS Detection Versus Parent Bilastine

1'-Hydroxy Bilastine (C₂₈H₃₇N₃O₄) exhibits a molecular weight of 479.6 g/mol, representing a +16 Da mass shift relative to the parent drug bilastine (C₂₈H₃₇N₃O₃, 463.6 g/mol), consistent with monohydroxylation [1]. This mass differential enables unambiguous distinction from bilastine and from other impurity classes (e.g., N-oxide or des-alkyl variants) in LC-MS workflows without requiring synthetic standards of every potential impurity [2].

Pharmaceutical impurity profiling LC-MS method development Metabolite identification

Regulatory Necessity: Absence of Pharmacopoeial Monograph Mandates Individual Impurity Characterization Including 1'-Hydroxy Bilastine

No pharmacopoeial monograph exists for bilastine in USP, EP, or other major compendia [1]. Under ICH Q3A guidelines, this regulatory gap requires ANDA applicants to independently identify, synthesize, and control all potential impurities at or above the identification threshold (typically 0.10% for a drug substance with maximum daily dose ≤2 g) [2]. 1'-Hydroxy Bilastine is recognized as a potential process-related impurity and metabolite, necessitating its inclusion in impurity profiling methods and specification setting [3].

Regulatory compliance ICH Q3A/Q3B ANDA submission

Chromatographic Selectivity Requirement: 1'-Hydroxy Bilastine Demands Validated Separation from Co-Eluting Impurities in UPLC/HPLC Methods

Recent UPLC method development for bilastine tablet formulations demonstrates that multiple impurities and degradation products elute within a 20-minute gradient runtime, with specified impurity retention times including BLS impurity-A at 1.509 min and BLS impurity-B at 3.435 min [1]. Additional unspecified degradation impurities elute at 2.174, 2.657, 3.368, and 4.143 min [1]. Proper identification and quantification of 1'-Hydroxy Bilastine requires a validated reference standard to establish its exact retention time and ensure baseline resolution from these co-eluting species. HPLC methods employing Quality by Design (QbD) principles achieve impurity quantification with recovery rates between 94.4% and 107.2% and correlation coefficients >0.999, demonstrating that robust quantification is achievable only with authentic reference material [2].

UPLC method development HPLC impurity profiling Method validation

Metabolic Pathway Distinction: 1'-Hydroxy Bilastine Represents a Specific Biotransformation Route in the Context of Minimal Bilastine Metabolism

Bilastine undergoes minimal metabolism in all species tested, including humans, with negligible CYP450-mediated biotransformation [1]. In mass-balance studies in healthy subjects receiving 20 mg ¹⁴C-bilastine, approximately 95% of the administered dose was recovered as unchanged bilastine in urine and feces, indicating that metabolites represent only ~5% of total drug-related material [2]. Within this minor metabolic fraction, 1'-Hydroxy Bilastine is a specific hydroxylated metabolite. Its formation does not involve CYP isoenzymes, distinguishing bilastine metabolism from the CYP3A4-dependent metabolism of other second-generation antihistamines such as loratadine (extensively metabolized to desloratadine) and terfenadine (CYP3A4 substrate with known drug-drug interaction liability) [3].

Drug metabolism Pharmacokinetics In vitro hepatocyte studies

Supplier Specification and Storage Differentiation: 1'-Hydroxy Bilastine Reference Standards Provide Traceable Purity and Controlled Stability Data

Commercially available 1'-Hydroxy Bilastine reference standards are supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against pharmacopoeial standards (USP or EP) where feasible [1]. Suppliers specify storage at 2-8°C (refrigerated) to maintain stability, with shipping at ambient or room temperature conditions [2]. This is distinguished from the parent drug bilastine and other structurally distinct impurities (e.g., methoxyethyl bilastine, 2-ethoxyethoxyethyl bilastine, bilastine open-ring ester and amide impurities) which may exhibit different stability profiles and require independent characterization [3]. Solution stability for bilastine impurity analytical methods has been established up to 72 hours under validated conditions [4].

Reference standard procurement Stability studies Quality control

Optimal Procurement and Application Scenarios for 1'-Hydroxy Bilastine (CAS 1638785-23-5) Reference Standard


ANDA Method Development and Validation for Bilastine API Impurity Profiling

Generic pharmaceutical manufacturers developing ANDA submissions for bilastine require 1'-Hydroxy Bilastine reference material to establish impurity identification, quantification, and control strategies. Given the absence of a pharmacopoeial monograph, ANDA applicants must independently synthesize or procure characterized impurity standards to validate HPLC/UPLC methods per ICH Q2(R2) guidelines [1]. 1'-Hydroxy Bilastine serves as a critical reference for establishing system suitability parameters, determining relative response factors, and setting specification limits for this hydroxylated impurity/degradant [2]. Validated methods demonstrate recovery rates of 94.4-107.2% and precision RSD values of 0.53-1.97% for bilastine impurities, with correlation coefficients exceeding 0.999 [3].

LC-MS/MS Metabolite Identification and Pharmacokinetic Studies

Investigators conducting bilastine pharmacokinetic or drug metabolism studies utilize 1'-Hydroxy Bilastine as an authentic reference standard to confirm metabolite identity in biological matrices. The +16 Da mass shift relative to parent bilastine (479.6 vs. 463.6 g/mol) provides a diagnostic signature for monohydroxylation [4]. With bilastine undergoing minimal metabolism (~95% excreted unchanged) [5], accurate quantification of the minor 1'-Hydroxy Bilastine metabolite requires a validated reference standard to establish calibration curves, optimize MS/MS transitions, and assess matrix effects in plasma or urine.

Forced Degradation and Stability-Indicating Method Development

Stability-indicating analytical methods for bilastine drug substance and drug product require characterization of degradation products formed under stress conditions (hydrolytic, oxidative, thermal, photolytic). 1'-Hydroxy Bilastine may form as an oxidative degradation product; its reference standard enables peak identification in forced degradation samples and establishment of mass balance [6]. LC-MS/MS characterization of bilastine degradation products confirms that oxidative stress yields specific degradants with distinct fragmentation patterns, necessitating authentic reference material for unambiguous identification [7]. Solution stability for bilastine impurity analytical methods has been established up to 72 hours [8].

Commercial API Batch Release and Quality Control Testing

During commercial production of bilastine API, QC laboratories employ 1'-Hydroxy Bilastine reference standard for routine impurity testing and batch release. The reference material serves as a retention time marker and quantitation standard in validated HPLC or UPLC methods [9]. With UPLC methods achieving separation of 13 analytes including specified and unspecified impurities within a 20-minute runtime [10], consistent availability of characterized impurity reference standards is essential for inter-batch comparability and compliance with ICH Q3A impurity thresholds (reporting threshold 0.05%, identification threshold 0.10% for ≤2 g/day dose).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1'-Hydroxy Bilastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.